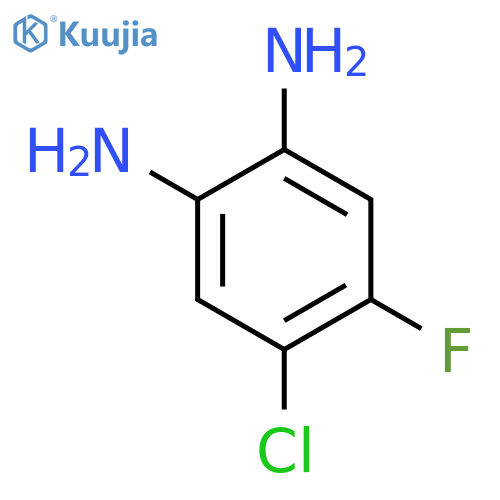

Cas no 139512-70-2 (4-Chloro-5-fluorobenzene-1,2-diamine)

4-Chloro-5-fluorobenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-5-fluorobenzene-1,2-diamine

- 4-Chloro-5-fluoro-1,2-phenylenediamine

- 4-Chloro-1,2-diamino-5-fluorobenzene~1,2-Diamino-4-chloro-5-fluorobenzene

- 4-Chloro-5-fluoro-o-phenylenediamine

- 1,2-Diamino-4-chloro-5-fluorobenzene

- 4-Chloro-1,2-diamino-5-fluorobenzene

- 1,2-Benzenediamine,4-chloro-5-fluoro-

- 1,2-Benzenediamine, 4-chloro-5-fluoro-

- 1-Chloro-4,5-diamino-2-fluorobenzene

- 5-chloro-4-fluorobenzene-1,2-diamine

- BSMPRJISGCTCDC-UHFFFAOYSA-N

- MFCD00042485

- AKOS006227965

- AC-26077

- A20802

- AMY28249

- 4-Chloro-1,2-diamino-5-fluorobenzene, AldrichCPR

- 4-chloro-5fluoro-1,2-diaminobenzene

- CS-0028764

- 4-Chloro-5-fluorobenzene-1 pound not2-diamine

- DTXSID70927876

- 1,?2-?Benzenediamine, 4-?chloro-?5-?fluoro-

- MethylL-isoleucinate

- BP-20089

- 139512-70-2

- FT-0618115

- SY034520

- W-205534

- F0001-0479

- PS-8767

- 4-chloro-5-fluoro-benzene-1,2-diamine

- 4-Cloro-5-fluoro-1,2-phenylenediamine

- EN300-216298

- SCHEMBL404239

- 4-Chloro-5-fluorophenylene-1,2-diamine, 5-Chloro-4-fluorophenylene-1,2-diamine, 1-Chloro-4,5-diamino-2-fluorobenzene

- 4-Chloro-5-Fluoro-1,2-Benzenediamine

-

- MDL: MFCD00042485

- インチ: 1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2

- InChIKey: BSMPRJISGCTCDC-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C([H])=C(C(=C1[H])N([H])[H])N([H])[H])F

計算された属性

- せいみつぶんしりょう: 160.02000

- どういたいしつりょう: 160.0203541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 52

じっけんとくせい

- 色と性状: 灰色から明るい茶色の粉末

- 密度みつど: 1.457

- ゆうかいてん: 110-112 °C

- ふってん: 316.2°Cat760mmHg

- フラッシュポイント: 145°C

- PSA: 52.04000

- LogP: 2.80590

- ようかいせい: 未確定

4-Chloro-5-fluorobenzene-1,2-diamine セキュリティ情報

- 危害声明: Harmful/Irritant

- 危険物輸送番号:2811

- 危険カテゴリコード: 36/37/38-20/21/22-36-22

- セキュリティの説明: S36/37/39-S26

-

危険物標識:

- 包装グループ:Ⅲ

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:6.1

4-Chloro-5-fluorobenzene-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0001-0479-5g |

4-Cloro-5-fluoro-1,2-phenylenediamine |

139512-70-2 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Enamine | EN300-216298-0.1g |

4-chloro-5-fluorobenzene-1,2-diamine |

139512-70-2 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-216298-0.25g |

4-chloro-5-fluorobenzene-1,2-diamine |

139512-70-2 | 95.0% | 0.25g |

$19.0 | 2025-02-20 | |

| TRC | C349055-250mg |

4-Chloro-5-fluorobenzene-1,2-diamine |

139512-70-2 | 250mg |

$ 75.00 | 2023-04-18 | ||

| TRC | C349055-500mg |

4-Chloro-5-fluorobenzene-1,2-diamine |

139512-70-2 | 500mg |

$ 87.00 | 2023-04-18 | ||

| TRC | C349055-100mg |

4-Chloro-5-fluorobenzene-1,2-diamine |

139512-70-2 | 100mg |

$ 64.00 | 2023-04-18 | ||

| TRC | C349055-1g |

4-Chloro-5-fluorobenzene-1,2-diamine |

139512-70-2 | 1g |

$ 80.00 | 2022-04-01 | ||

| Life Chemicals | F0001-0479-0.5g |

4-Cloro-5-fluoro-1,2-phenylenediamine |

139512-70-2 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C841374-250mg |

4-Chloro-5-fluorobenzene-1,2-diamine |

139512-70-2 | 97% | 250mg |

¥29.00 | 2022-09-02 | |

| abcr | AB114775-100 g |

4-Chloro-5-fluoro-1,2-phenylenediamine; 98% |

139512-70-2 | 100g |

€958.40 | 2022-09-01 |

4-Chloro-5-fluorobenzene-1,2-diamine サプライヤー

4-Chloro-5-fluorobenzene-1,2-diamine 関連文献

-

Anne Kokel,Béla T?r?k Green Chem. 2017 19 2515

-

Nilmadhab Roy,Utsav Sen,Shreya Ray Chaudhuri,Venkatesan Muthukumar,Prithvi Moharana,Priyankar Paira,Bipasha Bose,Ashna Gauthaman,Anbalagan Moorthy Dalton Trans. 2021 50 2268

4-Chloro-5-fluorobenzene-1,2-diamineに関する追加情報

Introduction to 4-Chloro-5-fluorobenzene-1,2-diamine (CAS No. 139512-70-2)

4-Chloro-5-fluorobenzene-1,2-diamine, identified by its Chemical Abstracts Service (CAS) number 139512-70-2, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of halogenated aromatic amines, characterized by the presence of both chlorine and fluorine substituents on a benzene ring, which are connected by diamine functional groups. The unique structural arrangement of this molecule imparts distinct chemical properties that make it valuable in various synthetic applications, particularly in the development of biologically active compounds.

The molecular structure of 4-Chloro-5-fluorobenzene-1,2-diamine consists of a benzene core substituted at the 4-position with a chlorine atom and at the 5-position with a fluorine atom. The 1,2-diamine functionality introduces two amine groups in close proximity, which can participate in further chemical transformations such as condensation reactions, polymerization, or coupling with other heterocyclic systems. This dual reactivity makes it a versatile building block for constructing more complex molecules.

In recent years, there has been growing interest in halogenated aromatic amines due to their role as key intermediates in pharmaceutical synthesis. The presence of both chlorine and fluorine atoms enhances the lipophilicity and metabolic stability of the resulting compounds, which are critical factors in drug design. For instance, fluorine substitution is known to improve pharmacokinetic properties such as bioavailability and resistance to enzymatic degradation, while chlorine can serve as a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions.

4-Chloro-5-fluorobenzene-1,2-diamine has found applications in the synthesis of various therapeutic agents. One notable area is its use in the development of anticancer drugs. Halogenated aromatic amines have been shown to exhibit inhibitory effects on kinases and other enzymes involved in tumor growth and proliferation. Researchers have leveraged the reactivity of this compound to design molecules that can selectively target aberrant signaling pathways in cancer cells. The diamine moiety allows for further derivatization into polyamine analogs, which are known to interfere with DNA replication and transcription processes in malignant cells.

Another emerging field where 4-Chloro-5-fluorobenzene-1,2-diamine plays a crucial role is antimicrobial research. The combination of chlorine and fluorine substituents enhances the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Recent studies have demonstrated its efficacy against multidrug-resistant strains of bacteria by targeting their outer membrane components. The diamine groups provide additional sites for chemical modification, enabling the development of novel antibiotics with improved spectrum coverage and reduced toxicity.

The synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine typically involves multi-step organic transformations starting from commercially available precursors such as chlorobenzene or fluorobenzene derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's importance as a synthetic scaffold in modern medicinal chemistry.

In addition to its pharmaceutical applications, 4-Chloro-5-fluorobenzene-1,2-diamine has been explored in materials science. Its ability to form stable coordination complexes with metal ions makes it useful in designing metal-organic frameworks (MOFs) and supramolecular assemblies. These materials have potential applications in catalysis, gas storage, and sensing technologies. The interplay between halogenated aromatic systems and transition metals has opened new avenues for developing innovative materials with tailored properties.

The safety profile of 4-Chloro-5-fluorobenzene-1,2-diamine is another critical consideration in its handling and application. While it is not classified as a hazardous material under standard regulatory guidelines, appropriate precautions must be taken to prevent exposure during synthesis and handling. Personal protective equipment (PPE), such as gloves and lab coats, should be used when working with this compound to minimize skin contact. Furthermore, good ventilation practices should be employed to avoid inhalation of dust or vapors.

Future research directions for 4-Chloro-5-fluorobenzene-1,2-diamine may focus on expanding its utility in drug discovery through structure-based design principles. Computational modeling techniques can aid in predicting how modifications to the core structure will influence biological activity. Additionally, green chemistry approaches may be explored to develop more sustainable synthetic routes that reduce waste generation and energy consumption.

In conclusion,4-Chloro-5-fluorobenzene-1,2-diamine (CAS No. 139512-70-2) is a multifaceted compound with significant potential in pharmaceuticals、materials science,and beyond。 Its unique structural features make it an invaluable intermediate for constructing biologically active molecules,while its reactivity allows for diverse chemical modifications。Ongoing research continues to uncover new applications for this compound,underscoring its importance as a tool for innovation across multiple scientific disciplines。

139512-70-2 (4-Chloro-5-fluorobenzene-1,2-diamine) 関連製品

- 367-31-7(4-Fluorobenzene-1,2-diamine)

- 2369-29-1(3,5-Difluorobenzene-1,2-diamine)

- 3863-11-4(3,4-Difluoroaniline)

- 76179-40-3(4,5-difluorobenzene-1,2-diamine)

- 372-41-8(5-fluorobenzene-1,3-diamine)

- 372-39-4(3,5-Difluoroaniline)

- 348133-46-0(5-fluoro-1-N-methylbenzene-1,2-diamine)

- 18645-88-0(3-Fluorobenzene-1,2-diamine)

- 2248759-97-7(4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride)

- 2680777-64-2(tert-butyl N-dicyano(methyl)methylcarbamate)